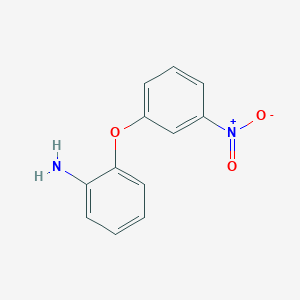
4-(4-Bromophenyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)butanenitrile is an organic compound with the molecular formula C10H10BrN It is a nitrile derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a nitrile group.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butanenitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)butanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding phenolic or quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 4-(4-Aminophenyl)butanenitrile, 4-(4-Thiophenyl)butanenitrile.
Reduction: 4-(4-Bromophenyl)butylamine.
Oxidation: 4-(4-Bromophenyl)butanoic acid.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)butanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobutyronitrile: Similar structure but lacks the phenyl ring.
4-(4-Chlorophenyl)butanenitrile: Similar structure with a chlorine atom instead of bromine.
4-(4-Methylphenyl)butanenitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)butanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The nitrile group provides versatility in further chemical transformations, such as reduction and hydrolysis.
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)butanenitrile |
InChI |
InChI=1S/C10H10BrN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3H2 |
Clave InChI |
ZEXXJMMAHUAVCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



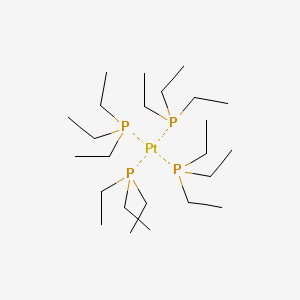
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
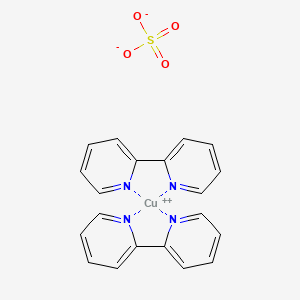




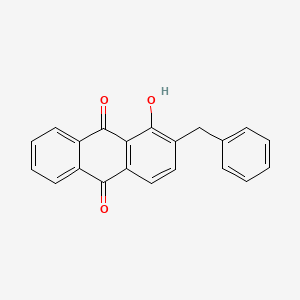
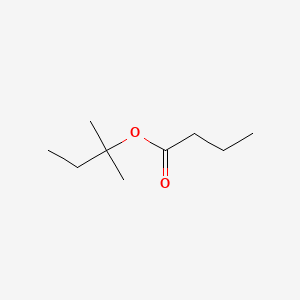
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
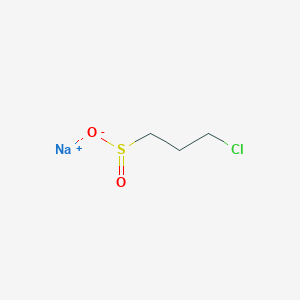
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
